2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
CAS No.: 55668-45-6
Cat. No.: VC1972409
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55668-45-6 |
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Molecular Formula | C16H24O2 |
Molecular Weight | 248.36 g/mol |
IUPAC Name | 2-hexyl-2-methyl-4-phenyl-1,3-dioxolane |
Standard InChI | InChI=1S/C16H24O2/c1-3-4-5-9-12-16(2)17-13-15(18-16)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |
Standard InChI Key | ZYMAQLGBEVTHJC-UHFFFAOYSA-N |
SMILES | CCCCCCC1(OCC(O1)C2=CC=CC=C2)C |
Canonical SMILES | CCCCCCC1(OCC(O1)C2=CC=CC=C2)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane consists of a five-membered heterocyclic ring with two oxygen atoms at positions 1 and 3, a characteristic feature of dioxolane compounds. The molecule has three substituents: a hexyl chain and a methyl group at position 2, and a phenyl group at position 4. This structural arrangement creates a chiral center at the C-4 position, leading to the possibility of stereoisomers.
The molecular formula is C₁₆H₂₄O₂ with a molecular weight of 248.3606 g/mol . The compound's IUPAC standard InChIKey is ZYMAQLGBEVTHJC-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . The canonical SMILES notation for this compound is CCCCCCC1(OCC(O1)C2=CC=CC=C2)C, representing its structural connectivity in a linear format.
The presence of both hydrophobic groups (hexyl and phenyl) and a polar heterocyclic ring suggests that the compound would have limited water solubility but good solubility in organic solvents such as diethyl ether, toluene, and hexane, which are commonly used in its synthesis and reactions .
Chemical Properties
The chemical properties of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane are largely determined by the dioxolane ring system and its substituents. The acetal functionality within the dioxolane ring contributes to specific reactivity patterns that are valuable in organic synthesis.
Key chemical properties include:
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Stability under basic conditions but susceptibility to hydrolysis under acidic conditions, which is characteristic of acetals
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Stereochemical features arising from the chiral center at the C-4 position, allowing for the existence of diastereomers
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Potential for oxidation, reduction, and substitution reactions depending on the reagents employed
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Ability to form stable complexes with various substrates, facilitating reactions such as acetalization and transacetalization
The temperature-dependent formation of specific isomers is particularly noteworthy, as documented in patent literature. Low temperatures favor the formation of cis compounds, while high temperatures favor the formation of trans compounds . This property can be exploited in stereoselective synthesis applications.
Synthesis Methods
Industrial Production
Industrial production methods for 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane build upon laboratory procedures but employ optimized conditions for higher efficiency, yield, and purity. While specific industrial protocols are often proprietary, the general approach involves large-scale acetalization processes using efficient catalysts and reaction conditions.
Key features of industrial production may include:
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Use of continuous flow reactors instead of batch processes to improve efficiency
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Implementation of more effective water removal techniques, such as molecular sieves or orthoesters, to drive the equilibrium toward product formation
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Optimization of catalyst systems to enhance reaction rates and selectivity
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Development of more efficient purification methods to obtain high-purity product
Temperature control appears to be particularly important in the industrial synthesis of this compound and related dioxolanes, as it significantly affects the isomer distribution in the final product. According to patent literature, low temperatures (below 20°C, preferably below 0°C) favor the formation of specific stereoisomers with enhanced sensorial properties in the case of related dioxolanes .
Chemical Reactions
Oxidation Reactions
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane can undergo various oxidation reactions depending on the oxidizing agents and conditions employed. The susceptibility to oxidation is influenced by the functional groups present in the molecule.
Common oxidizing agents that can be used include:
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Potassium permanganate (KMnO₄)
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Chromium trioxide (CrO₃)
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Osmium tetroxide (OsO₄)
The oxidation may target different parts of the molecule, particularly the phenyl ring or the hexyl chain, potentially yielding carboxylic acids or ketones as products. The dioxolane ring itself may remain intact or undergo cleavage depending on the reaction conditions and the strength of the oxidizing agent.
Reduction Reactions
Reduction of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane can be achieved using various reducing agents. Common reducing agents include:
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Lithium aluminum hydride (LiAlH₄)
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Sodium borohydride (NaBH₄)
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Catalytic hydrogenation using nickel or rhodium catalysts
The reduction processes may target different functional groups within the molecule, potentially leading to alcohols or alkanes depending on the specific reagents and conditions employed. The dioxolane ring may undergo reductive cleavage under certain conditions, particularly with strong reducing agents.
Substitution Reactions
Substitution reactions of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane can occur with various nucleophilic reagents. Common reagents for such transformations include:
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Organolithium compounds
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Grignard reagents
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Enolates
These reactions typically target specific positions within the molecule, depending on the nature of the nucleophile and the reaction conditions. The outcomes can include modified dioxolane derivatives with altered substituent patterns.
Applications
Applications in Organic Synthesis
One of the primary applications of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is in organic synthesis, where it serves several important functions:
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Protecting Group Chemistry: The compound's acetal functionality makes it useful as a protecting group for carbonyl compounds during multi-step synthetic processes. This protection is particularly valuable when other transformations need to be performed on different parts of a molecule without affecting the carbonyl group.
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Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules, where the dioxolane ring can be subsequently modified or cleaved to reveal new functional groups.
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Stereochemical Control: The compound's chiral center can be exploited in stereoselective syntheses, particularly when specific stereoisomers are desired for further transformations .
The temperature-dependent formation of specific isomers (as noted in patent literature) can be strategically utilized in synthesis planning when stereochemical control is important .
Comparison with Similar Compounds
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane belongs to a family of substituted dioxolanes with varying substituent patterns. Comparing this compound with structurally related derivatives provides insight into structure-property relationships and potential applications.
Table 2: Comparison of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane with Related Compounds
The unique features of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane compared to these related compounds include:
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The presence of both hexyl and methyl groups at the C-2 position, which enhances stability and creates specific steric effects
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The phenyl group at the C-4 position, which contributes to both steric and electronic properties
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The combined effect of these substituents, which influences reactivity, stereochemistry, and potential applications
The structure-property relationships evident from this comparison suggest that the specific substituent pattern in 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane provides a balance of stability, reactivity, and stereochemical features that may be advantageous for certain applications compared to its structural analogs.
Current Research and Future Directions
Current research on 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane and related dioxolane derivatives focuses on several key areas:
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Optimization of Synthetic Methods: Researchers continue to refine synthetic approaches to improve yield, stereoselectivity, and efficiency. Temperature control during synthesis has been identified as particularly important for controlling stereochemical outcomes .
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Exploration of New Applications: While traditional applications in protecting group chemistry are well-established, new potential uses in areas such as drug delivery systems are being investigated.
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Structure-Activity Relationship Studies: Research examining the relationship between structural variations in dioxolane derivatives and their properties or activities may yield insights for designing compounds with enhanced performance characteristics.
Future research directions may include:
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Development of Catalytic Systems: Creating more efficient catalytic systems for the synthesis and transformations of these compounds could enhance their utility in both laboratory and industrial settings.
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Investigation of Biological Activities: Further exploration of potential biological activities, such as antimicrobial properties, could open new applications in biomedical research.
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Integration into Materials Science: Examining the potential of these compounds as components in specialty materials, particularly where controlled degradation through acetal hydrolysis might be beneficial.
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Green Chemistry Approaches: Developing more environmentally friendly synthesis methods that reduce solvent use and employ more sustainable catalysts would align with current trends in chemical research.
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